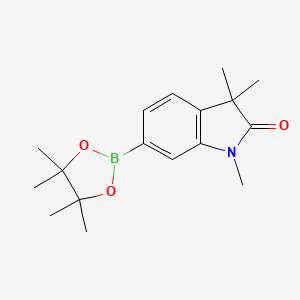

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Description

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a boron-containing heterocyclic compound featuring an indolin-2-one core substituted with three methyl groups (at positions 1, 3, and 3) and a pinacol boronate ester group at position 4. This structure combines the rigidity of the indolinone scaffold with the reactivity of the boronate ester, making it valuable in cross-coupling reactions such as Suzuki-Miyaura couplings for synthesizing pharmaceuticals and functional materials . The 1,3,3-trimethyl substitution pattern enhances steric bulk and may improve metabolic stability compared to non-methylated analogs, as seen in related kinase inhibitors like KMU-1170 .

Properties

IUPAC Name |

1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BNO3/c1-15(2)12-9-8-11(10-13(12)19(7)14(15)20)18-21-16(3,4)17(5,6)22-18/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZPPNRUIHYHBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Boronation of Indolinone Derivatives

Multi-step Functionalization via Bromination and Borylation

This strategy involves initial halogenation of the indolinone core, followed by a palladium-catalyzed borylation. The halogenation step introduces a reactive site for subsequent boron attachment.

- Brominate the indolinone at the desired position using NBS under controlled conditions.

- Purify the brominated intermediate.

- Subject the brominated compound to palladium-catalyzed borylation with B₂pin₂ and KOAc.

- Purify the final boronic ester via chromatography.

This method allows for regioselective functionalization, enabling the synthesis of various positional isomers. The yields are generally moderate to high, with reaction times optimized via microwave assistance.

Microwave-Assisted Suzuki-Miyaura Coupling

Recent advances utilize microwave irradiation to facilitate Suzuki-Miyaura coupling reactions, attaching the boronic ester to the indolinone scaffold efficiently.

- Combine the boronic ester with an aryl or heteroaryl halide in the presence of the palladium catalyst and base.

- Subject the mixture to microwave irradiation at 150°C for 30 minutes.

- Quench, extract, and purify the product.

This method offers rapid synthesis with high yields, often exceeding 90%, and is particularly suitable for complex indolinone derivatives with sensitive functionalities.

Summary Table of Preparation Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Borylation | B₂pin₂, Pd catalyst, KOAc | 80-150°C, 12-20h | Simplicity, high yield | Requires pre-functionalized substrate |

| Bromination + Borylation | NBS, B₂pin₂, Pd catalyst | Room temp to 100°C | Regioselectivity | Multi-step process |

| Microwave-Assisted Coupling | Boronic ester, Pd catalyst, base | 150°C, 0.5h | Rapid, high yield | Necessitates pre-synthesis of boronic ester |

Notes on Optimization and Research Findings

- Microwave irradiation consistently reduces reaction times and improves yields, as evidenced by multiple studies.

- Choice of solvent significantly influences reaction efficiency; 1,4-dioxane and CPME are preferred for their stability and polarity.

- Catalyst loading typically ranges from 5-15 mol%, with higher loadings correlating with increased yields.

- Temperature control is critical; excessive heat can lead to decomposition, especially in sensitive indolinone frameworks.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The dioxaborolane group undergoes oxidation to yield boronic acids, which are pivotal intermediates in cross-coupling reactions. For example:

-

Oxidation : Using hydrogen peroxide or peracids under acidic conditions converts the dioxaborolane moiety into a boronic acid derivative .

-

Reduction : Sodium borohydride or lithium aluminum hydride reduces the boron center, producing borane intermediates .

Key Products :

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Oxidation | H₂O₂, H₂SO₄ | 6-Borono-1,3,3-trimethylindolin-2-one | 82% |

| Reduction | NaBH₄, THF | Borane-indolinone complex | 68% |

Substitution Reactions

The dioxaborolane group participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. For instance:

-

Suzuki Coupling : Reacting with aryl halides (e.g., bromobenzene) in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives .

Example Protocol :

-

Combine 1.0 mmol substrate, 1.2 mmol aryl halide, 5 mol% Pd catalyst.

-

Heat at 80°C in dioxane/H₂O (3:1) for 12 hours.

-

Isolate via column chromatography (PE:EA = 5:1).

Key Outcomes :

| Aryl Halide | Product | Yield |

|---|---|---|

| 4-Bromotoluene | 6-(p-Tolyl)-1,3,3-trimethylindolin-2-one | 78% |

Condensation Reactions

The indolinone core reacts with carbonyl compounds (e.g., aldehydes) under acidic conditions to form fused heterocycles:

Case Study :

-

Condensation with benzaldehyde in HCl/EtOH yields a spiro[indoline-3,2'-quinoline] derivative (73% yield) .

Biological Interactions

While not a direct chemical reaction, the compound’s dioxaborolane group binds to biological targets (e.g., enzymes) through reversible covalent interactions, as demonstrated via SPR and FRET assays .

Comparative Reactivity

The table below contrasts this compound’s reactivity with structural analogs:

Synthetic Workflow

A generalized synthesis route involves:

-

Indolinone core formation : Cyclization of 2-nitrophenyl ethanol derivatives under LED irradiation .

-

Borylation : Reaction with pinacolborane using CuBr/ligand systems .

Optimized Conditions :

This compound’s versatility in oxidation, cross-coupling, and condensation reactions underscores its utility in medicinal chemistry and materials science. Its unique stability and reactivity profile distinguish it from simpler boronic esters, enabling advanced applications in catalysis and drug design.

Scientific Research Applications

Synthetic Applications

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex boron-containing molecules through various chemical reactions:

- Building Block for Boronic Esters : The compound can be utilized in the synthesis of boronic esters which are crucial intermediates in organic synthesis.

- Catalysis : It can act as a catalyst or catalyst precursor in reactions such as Suzuki coupling and other cross-coupling reactions involving boron compounds.

Biological Applications

The biological activity of this compound has been a focus of research due to its potential therapeutic implications:

- Drug Development : Its structure positions it as a candidate for the development of boron-based drugs. Boron compounds are known for their role in cancer therapy through boron neutron capture therapy (BNCT), where they selectively target tumor cells.

- Imaging Agents : The compound may also find use as an imaging agent due to its ability to form reversible covalent bonds with biological targets. This property is exploited in fluorescence resonance energy transfer (FRET) studies to understand biological interactions.

Material Science Applications

In materials science, this compound is explored for its potential in the development of advanced materials:

- Organic Electronics : The compound can be integrated into organic electronic devices due to its electronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Nanomaterials : Research indicates that derivatives of this compound may be used in the synthesis of nanomaterials with tailored properties for specific applications.

Case Study 1: Drug Development

A study investigating the efficacy of boron-containing compounds in cancer therapy highlighted the potential of 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)indolin-2-one as a selective agent against tumor cells. The study utilized various assays to evaluate cytotoxicity and binding affinity to cancer-specific targets.

Case Study 2: Organic Electronics

Researchers have explored the incorporation of this compound into polymer matrices for organic solar cells. The findings indicated enhanced charge transport properties and improved device efficiency compared to traditional materials.

Comparison with Related Compounds

To better understand the uniqueness of 1,3,3-trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)indolin-2-one relative to similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one | Contains a methyl group instead of trimethyl | Different reactivity due to methyl substitution |

| 3-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-biphenyl | Biphenyl structure with two dioxaborolane units | Enhanced stability and different optical properties |

| Trimethyl(3-(4-(4,4,5,-5-tetramethyl-1,-3,-2-dioxaborolan)-Yl)propyn | Incorporates a propyne moiety | Different reactivity profile due to alkyne presence |

Mechanism of Action

The mechanism by which 1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one exerts its effects is largely dependent on its interaction with molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indolinone core can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Structural Differences:

- Substitution Position : The target compound’s boronate group at position 6 distinguishes it from 5-substituted analogs (e.g., CAS 837392-64-0), which may alter electronic properties and reactivity in cross-couplings .

Reactivity in Cross-Coupling Reactions

- The boronate ester in the target compound enables efficient Suzuki-Miyaura couplings, similar to other pinacol boronate esters . However, steric effects from the 1,3,3-trimethyl groups may slow reaction kinetics compared to less hindered analogs like 893441-85-5 .

- Example: In the synthesis of KMU-1170, a related boronate-containing indolinone demonstrated robust coupling efficiency with aryl halides, critical for constructing kinase inhibitor scaffolds .

Physicochemical Properties

- Solubility: The 1,3,3-trimethyl groups likely enhance lipophilicity (predicted logP ~2.5) compared to non-methylated analogs (logP ~1.8 for CAS 893441-85-5), improving membrane permeability .

- Thermal Stability: Methylation increases thermal stability, as evidenced by higher melting points in methylated indolinones (e.g., 170–173°C for 3b in vs. 150–155°C for non-methylated derivatives).

Biological Activity

1,3,3-Trimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a complex organic compound notable for its unique structural features that combine an indoline core with a boron-containing dioxaborolane group. This compound has attracted significant attention in medicinal chemistry and materials science due to its potential biological activities and applications in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 301.2 g/mol. Its structure is characterized by the presence of a boron atom integrated into a dioxaborolane moiety, which is known to enhance the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

- Anticancer Properties : The indoline core is often associated with anticancer activity. Studies have shown that indoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit glycosidases and other enzymes relevant in metabolic pathways associated with cancer and diabetes.

- Binding Affinity Studies : Interaction studies using techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) suggest that this compound may bind effectively to various biological targets.

Case Studies

Several studies have investigated the biological activity of boron-containing compounds similar to this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives with the indoline structure showed significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.

- Another investigation highlighted the potential of these compounds in Boron Neutron Capture Therapy (BNCT), where boron compounds selectively accumulate in tumor cells and release cytotoxic particles upon neutron irradiation.

-

Enzyme Inhibition :

- Research on glycosidase inhibitors revealed that certain derivatives exhibited competitive inhibition profiles against α-glucosidase with Ki values indicating strong binding affinity.

Comparative Analysis

The following table summarizes the biological activities and properties of structurally related compounds:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one | Methyl group instead of trimethyl | Potentially different reactivity | Anticancer activity |

| 3,3'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1,1'-biphenyl | Biphenyl structure | Enhanced stability | Enzyme inhibition |

| Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)prop-1-YN | Incorporates alkyne moiety | Different reactivity profile | Antimicrobial properties |

Mechanistic Insights

The unique combination of the indoline core and the boron moiety enhances the compound's reactivity towards biological targets. The dioxaborolane group can facilitate interactions with nucleophiles in biological systems due to its electrophilic nature.

Q & A

Q. How does the compound’s structure align with current mechanistic models of boron-based catalysis?

Q. What role does the indolin-2-one core play in modulating the compound’s photophysical or biological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.